batzellaside B

Description

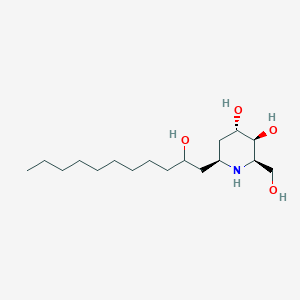

Batzellaside B is a marine-derived piperidine iminosugar isolated from the sponge Batzella sp. collected off the coast of Madagascar . Structurally, it features a six-membered piperidine ring with three hydroxyl groups and a C9H19 alkyl side chain at the C8 position (Figure 1) . Its stereochemistry, particularly the configuration at C8, is critical for biological activity and distinguishes it from its epimers . This compound was first synthesized via chiral pool strategies starting from L-arabinose, with subsequent optimizations improving its yield to 3.3% through Sharpless asymmetric dihydroxylation and facial-selective hydrogenation .

Properties

Molecular Formula |

C17H35NO4 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(2R,3S,4S,6S)-2-(hydroxymethyl)-6-(2-hydroxyundecyl)piperidine-3,4-diol |

InChI |

InChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-14(20)10-13-11-16(21)17(22)15(12-19)18-13/h13-22H,2-12H2,1H3/t13-,14?,15+,16-,17-/m0/s1 |

InChI Key |

KTHULFORZQIGCC-FBEIAZGJSA-N |

Isomeric SMILES |

CCCCCCCCCC(C[C@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCC(CC1CC(C(C(N1)CO)O)O)O |

Synonyms |

batzellaside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Batzellasides A and C

Batzellasides A, B, and C share a common piperidine iminosugar core but differ in their alkyl chain lengths (Table 1):

Key Findings :

Hyacinthacines C2 and C3

Hyacinthacines are pyrrolizidine iminosugars with structural and functional similarities to batzellasides (Table 2):

Key Findings :

Marine Iminosugars: Marinomycins and Dendridine A

Marinomycins (polyene macrolides) and dendridine A (bis-indole alkaloid) are marine antibiotics with distinct structures but overlapping antibacterial targets (Table 3):

Key Findings :

- Marinomycins exhibit superior potency due to their membrane-targeting mechanism, whereas batzellasides’ mode of action remains underexplored .

- This compound’s lack of reported MIC values suggests it may have weaker or untested antibacterial efficacy compared to marinomycins .

Q & A

Q. What are the key synthetic challenges in preparing batzellaside B, and how are they addressed experimentally?

this compound's synthesis involves diastereoselective allylation and stereochemical control. For example, the allylation of intermediate 4 (Table 2, ) requires precise reagent selection (e.g., SnCl₄ or TiCl₄) and solvent optimization (e.g., CH₂Cl₂ at –78°C) to achieve yields up to 96%. Challenges include minimizing byproducts and controlling stereochemistry, resolved through iterative condition screening and NMR monitoring .

Q. What spectroscopic methods are essential for characterizing this compound, and how are discrepancies resolved?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance, ¹H/¹³C NMR confirms stereochemistry, while High-Resolution MS validates molecular weight. Discrepancies in data (e.g., unexpected coupling constants) are addressed by repeating experiments under controlled conditions and cross-referencing with literature-reported spectra .

Q. How can researchers ensure reproducibility in this compound synthesis?

Detailed experimental protocols, such as those in Supporting Information File 1 of Wierzejska et al. , must be followed. This includes exact reagent equivalents, temperature gradients, and purification steps (e.g., column chromatography with specific solvent ratios). Lab notebooks should document deviations and raw data for peer validation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence diastereoselectivity in this compound's allylation step?

Table 2 demonstrates that nonpolar solvents (e.g., toluene) at low temperatures (–78°C) favor higher diastereoselectivity (7:7’ ratio of 96:4). Advanced studies compare solvent dielectric constants and transition-state stabilization using computational models (e.g., DFT calculations) to rationalize selectivity trends .

Q. What methodologies are effective for analyzing this compound’s bioactivity in in vitro assays?

Dose-response assays (e.g., IC₅₀ measurements) require standardized cell lines and controls. Conflicting results (e.g., variable potency across studies) are analyzed through meta-reviews of raw data, checking for assay interference (e.g., solvent cytotoxicity) or batch-to-batch compound purity variations .

Q. How can stereochemical assignments of this compound analogues be validated when X-ray crystallography is unavailable?

Advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and comparative Optical Rotatory Dispersion (ORD) with known enantiomers are used. Contradictions are resolved by synthesizing enantiomerically pure intermediates and testing biological activity correlations .

Methodological and Data Analysis Questions

Q. What strategies mitigate bias in this compound’s pharmacological data interpretation?

Blind experiments and third-party replication are critical. For example, bioactivity data should be analyzed using double-blind protocols, with raw datasets (e.g., HPLC chromatograms, assay plates) archived for independent review .

Q. How should researchers structure a manuscript on this compound to meet journal guidelines like the Beilstein Journal of Organic Chemistry?

- Experimental Section : Include only novel syntheses (≤5 compounds in main text) with citations for known procedures.

- Supporting Information : Provide full characterization data (NMR, MS, HPLC) for reproducibility.

- Tables/Figures : Reference Table 2 -style layouts, ensuring data clarity without redundancy .

Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationship (SAR) data?

Multivariate regression models correlate structural features (e.g., substituent electronegativity) with bioactivity. Outliers are scrutinized for synthetic errors (e.g., epimerization during purification) or assay anomalies .

Data Contradiction and Validation

Q. How to address conflicting reports on this compound’s stability under physiological conditions?

Design accelerated degradation studies (e.g., pH/variation, thermal stress) with LC-MS monitoring. Compare degradation products across studies and validate using isotopically labeled analogs to trace decomposition pathways .

Q. What steps validate the purity of this compound batches when HPLC results are inconsistent?

Combine orthogonal methods:

- HPLC-DAD/MS : Detect co-eluting impurities.

- Elemental Analysis : Confirm stoichiometric purity.

- ¹H NMR Integration : Quantify residual solvents or byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.